4-Fluoro-2-methylsulfonylbenzaldehyde
Description
2,4-Dichloro-6-nitroazidobenzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 2 and 4), a nitro group (position 6), and an azide group (position 1).
Properties
Molecular Formula |
C8H7FO3S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 |
InChI Key |
LQIYWELCBPNZSM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Azido-4-nitrobenzene (CAS 99-55-8)
Molecular Formula : C₆H₄N₄O₂
Key Data :
- Synthesis : Prepared via diazotization of p-nitroaniline in HCl, followed by sodium azide substitution, yielding 93.5% .
- Melting Point : 65–68°C .
- Functional Groups: Azide (N₃⁻) and nitro (NO₂) groups at para positions.
Comparison :
- Applications : Likely used as a precursor in click chemistry or explosives research, though its lower substituent complexity may limit versatility.
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6)
Molecular Formula : C₁₆H₁₄ClN₃O₄S₂
Key Data :
Comparison :
- Structural Complexity : The benzodithiazine core and additional functional groups (e.g., SO₂, hydrazine) differentiate it from 2,4-Dichloro-6-nitroazidobenzene.
- Stability : Higher thermal stability (decomposition >300°C) due to rigid heterocyclic structure vs. the simpler nitroazidobenzene analog.
4-Dimethylaminoazobenzene
Molecular Formula : C₁₄H₁₅N₃
Key Data :
- Hazards: Classified as a carcinogen with occupational exposure risks .
Comparison :
- Functional Groups: Azo (N=N) and dimethylamino (N(CH₃)₂) groups vs. azide and nitro in the target compound.
- Applications : Primarily a dye, whereas 2,4-Dichloro-6-nitroazidobenzene’s reactivity suggests use in explosives or pharmaceuticals.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : Chlorine and nitro groups in 2,4-Dichloro-6-nitroazidobenzene likely enhance electrophilicity at the azide-bearing position, increasing reactivity in cycloaddition or decomposition pathways compared to less-substituted analogs .
- Stability Concerns : The combination of azide and nitro groups raises safety risks; similar compounds (e.g., 1-azido-4-nitrobenzene) require careful handling .
- Synthetic Challenges : Multi-substituted nitroazidobenzenes may require optimized diazotization conditions to avoid premature decomposition .
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